5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
Description
The compound 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a piperidinyl scaffold substituted with a cyclopropane-containing pyrimidine moiety via an oxymethyl linker. Its molecular formula is inferred as C₁₈H₂₀BrN₅O, with an average molecular mass of ~425.3 g/mol. The cyclopropyl group and piperidinyl-oxymethyl linkage contribute to its stereoelectronic profile, influencing solubility and target interactions .
Properties
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXTYNOZVFZXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. Initial steps may include the preparation of key intermediates like cyclopropylpyrimidine and bromopyrimidine, followed by coupling reactions using reagents such as piperidine and appropriate catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production might involve continuous flow synthesis, employing automated systems for precise control of reaction parameters. This method ensures consistent quality and scalability, which is essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions, using agents such as sodium borohydride, could yield reduced forms with potentially different properties.
Substitution: : The bromine atom in the structure is a reactive site for substitution reactions, where nucleophiles can replace the bromine, forming new compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols
Reaction Conditions: : Controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and inert atmospheres (e.g., nitrogen or argon)
Major Products
Oxidation Products: : Oxidized derivatives with additional functional groups like hydroxyl or carbonyl
Reduction Products: : Reduced forms with potentially different hydrogen arrangements
Substitution Products: : New compounds with varied substituents replacing the bromine atom
Scientific Research Applications
5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has extensive applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure offers diverse reactivity, making it a valuable tool for organic synthesis.
Biology: : Potential application as a molecular probe to study cellular mechanisms due to its ability to interact with various biological targets.
Medicine: : Investigated for potential therapeutic properties, possibly as a candidate for drug development.
Industry: : Applied in the manufacturing of advanced materials, potentially impacting pharmaceuticals and chemical manufacturing.
Mechanism of Action
The exact mechanism of action depends on its specific application. In a biological context, it may target specific enzymes or receptors, modulating their activity. The molecular interactions often involve binding to active sites or interacting with key amino acid residues, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Substitutions
4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine (C₁₈H₂₃BrN₆)
- Key Differences : Replaces the piperidinyl-oxymethyl group with a piperazinyl linkage. The ethyl and methyl substituents on the pyrimidine ring increase steric bulk compared to the target compound.
- Impact : Piperazinyl groups generally enhance water solubility due to basic nitrogen atoms, whereas the target’s piperidinyl group may improve lipophilicity and membrane permeability .
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine (C₉H₁₄BrN₅)
- Key Differences : Simpler structure with an ethyl-piperazine substituent.
- Impact : Reduced molecular complexity may lower binding specificity but improve synthetic accessibility. The absence of a cyclopropyl group diminishes steric effects .
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (C₈H₁₁BrClN₅)
- Key Differences: Hydrochloride salt form with a non-substituted piperazine.
- Impact: Enhanced solubility in aqueous media, suitable for intravenous formulations. The lack of a cyclopropyl group reduces metabolic stability .
Analogues with Cyclopropane Modifications
5-Bromo-2-cyclopropylpyrimidine (C₇H₆BrN₂)
- Key Differences : A fragment of the target compound, lacking the piperidinyl-oxymethyl side chain.
Bromopyrimidine Derivatives with Varied Substituents
5-Bromo-2-methylpyrimidin-4-ol (C₅H₅BrN₂O)
- Key Differences : Hydroxyl and methyl groups replace the piperidinyl and cyclopropyl moieties.
- Impact : The hydroxyl group enables hydrogen bonding, favoring interactions with polar targets, but reduces blood-brain barrier penetration .
4-Bromo-N,N-dimethylpyrimidin-2-amine (C₆H₇BrN₃)
- Key Differences : Dimethylamine substituent at the 2-position.
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* (Predicted) |
|---|---|---|---|
| Target Compound | C₁₈H₂₀BrN₅O | 425.3 | 3.2 |
| 4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine | C₁₈H₂₃BrN₆ | 403.3 | 2.8 |
| 5-Bromo-2-cyclopropylpyrimidine | C₇H₆BrN₂ | 201.0 | 1.5 |
| 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | C₉H₁₄BrN₅ | 276.1 | 1.9 |
*logP values estimated using fragment-based methods.
Biological Activity
5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure:
The compound features a bromine atom at the 5th position of the pyrimidine ring, a piperidine moiety, and a cyclopropylpyrimidine substituent, indicating potential for diverse biological interactions.
Synthesis:
The synthesis involves multiple steps, including bromination and coupling reactions. Key intermediates are prepared through controlled reactions, ensuring high yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 (Lung) | 10.5 | Cisplatin (15) |
| MCF7 (Breast) | 12.0 | Doxorubicin (14) |
This data indicates that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against multidrug-resistant strains. In vitro assays revealed significant inhibition of bacterial growth:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Klebsiella pneumoniae | 32.0 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The exact mechanism of action remains under investigation but is believed to involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation and bacterial survival. The binding affinity to target proteins is hypothesized to modulate key biochemical pathways, leading to cell death in cancerous and resistant bacterial strains .
Case Studies
-
Anticancer Efficacy in A549 Cells:
A study conducted on A549 cells demonstrated that treatment with the compound at varying concentrations resulted in reduced cell viability. The mechanism was attributed to apoptosis induction, evidenced by increased caspase activity . -
Antimicrobial Evaluation:
In another study, the compound was tested against clinical isolates of Staphylococcus aureus. It showed significant bactericidal activity, outperforming several standard antibiotics .
Q & A
Q. What methods enable functionalization of the pyrimidine core for derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
